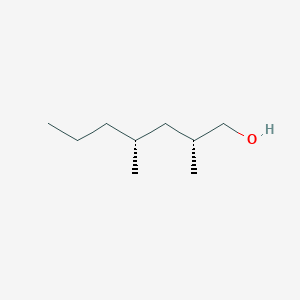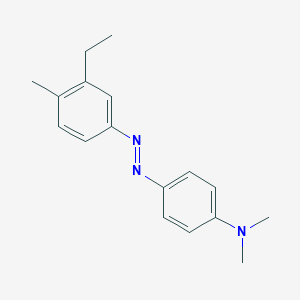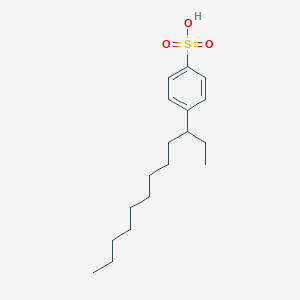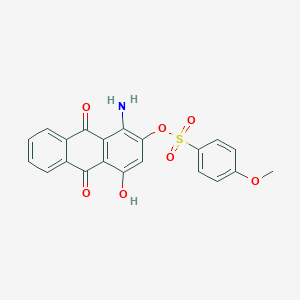
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, also known as ADOTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. ADOTA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves its ability to bind to DNA and interfere with the function of various enzymes involved in DNA replication and cell division. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to bind to the minor groove of DNA, causing a distortion in the DNA structure that can inhibit the binding of certain proteins and enzymes. This can lead to the inhibition of DNA replication and cell division, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been found to exhibit a range of biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis. Studies have shown that 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate can induce DNA damage by causing breaks in the DNA strand, leading to the activation of DNA damage response pathways. This can result in cell cycle arrest and apoptosis, which is a programmed cell death process that occurs in response to DNA damage or other cellular stressors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate for lab experiments is its strong binding affinity for DNA, which makes it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been found to exhibit good solubility in aqueous solutions, which makes it easy to work with in a laboratory setting. However, one limitation of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate is its potential toxicity, which can limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate in any laboratory experiment.
Direcciones Futuras
There are several future directions for research on 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate, including the development of new synthetic methods for producing the compound, the investigation of its potential use as a therapeutic agent for cancer and other diseases, and the exploration of its potential use as a fluorescent probe for imaging biological structures and processes. Further studies are also needed to fully understand the mechanism of action of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate involves several steps, starting with the reaction of 2-anthracene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with 1,2-diaminoethane and sodium hydroxide to form 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate.
Aplicaciones Científicas De Investigación
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used in a variety of scientific research applications, including studies on DNA-binding proteins, enzyme inhibitors, and fluorescent probes. It has been found to exhibit strong binding affinity for DNA, making it a valuable tool for investigating the structure and function of DNA-binding proteins. 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has also been used as an inhibitor of certain enzymes, including topoisomerases and kinases, which are involved in DNA replication and cell division. In addition, 1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate has been used as a fluorescent probe for imaging biological structures and processes.
Propiedades
Número CAS |
16517-83-2 |
|---|---|
Nombre del producto |
1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl 4-methoxybenzenesulphonate |
Fórmula molecular |
C21H15NO7S |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C21H15NO7S/c1-28-11-6-8-12(9-7-11)30(26,27)29-16-10-15(23)17-18(19(16)22)21(25)14-5-3-2-4-13(14)20(17)24/h2-10,23H,22H2,1H3 |
Clave InChI |
FAYSAYVCKNLINZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Otros números CAS |
16517-83-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





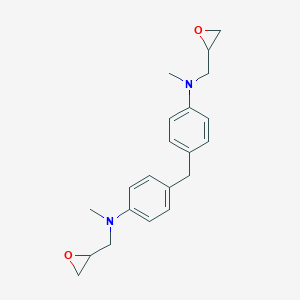

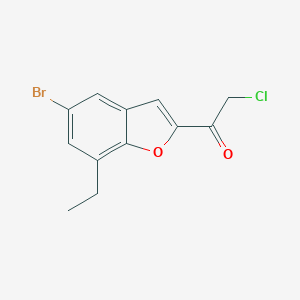
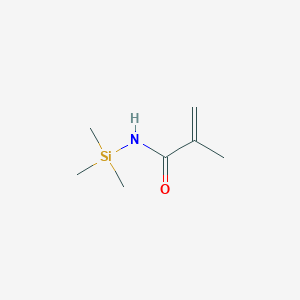
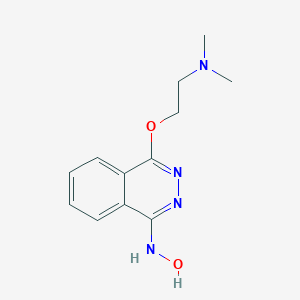
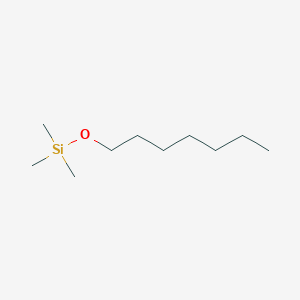
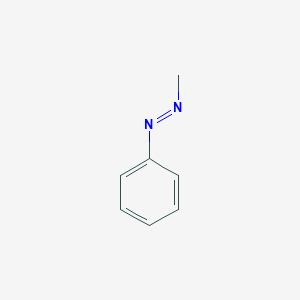
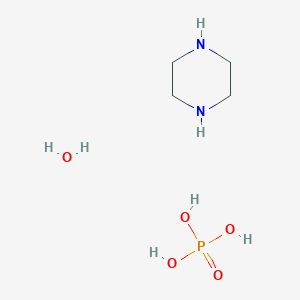
![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)
